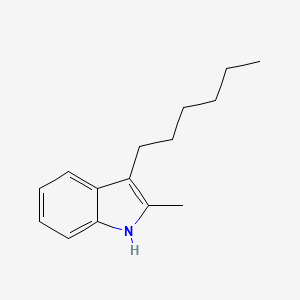

3-Hexyl-2-methyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

52604-11-2 |

|---|---|

Molecular Formula |

C15H21N |

Molecular Weight |

215.33 g/mol |

IUPAC Name |

3-hexyl-2-methyl-1H-indole |

InChI |

InChI=1S/C15H21N/c1-3-4-5-6-9-13-12(2)16-15-11-8-7-10-14(13)15/h7-8,10-11,16H,3-6,9H2,1-2H3 |

InChI Key |

XTSIBGDKLFSXNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(NC2=CC=CC=C21)C |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Data of 3-Hexyl-2-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyl-2-methyl-1H-indole is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. A thorough understanding of the spectroscopic characteristics of such molecules is fundamental for their synthesis, identification, and the development of new chemical entities. This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the indole ring system and the characteristic spectral features of alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.1 | br s | 1H | N-H |

| ~ 7.5 - 7.6 | d | 1H | Ar-H (C4-H) |

| ~ 7.2 - 7.3 | d | 1H | Ar-H (C7-H) |

| ~ 7.0 - 7.1 | t | 1H | Ar-H (C5-H) |

| ~ 6.9 - 7.0 | t | 1H | Ar-H (C6-H) |

| ~ 2.6 - 2.7 | t | 2H | -CH₂- (indole-C3-CH₂) |

| ~ 2.4 | s | 3H | -CH₃ (indole-C2-CH₃) |

| ~ 1.6 - 1.7 | m | 2H | -CH₂- |

| ~ 1.2 - 1.4 | m | 6H | -(CH₂)₃- |

| ~ 0.8 - 0.9 | t | 3H | -CH₃ (hexyl) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135.5 | C-7a |

| ~ 132.0 | C-2 |

| ~ 128.5 | C-3a |

| ~ 121.5 | C-5 |

| ~ 119.8 | C-6 |

| ~ 119.5 | C-4 |

| ~ 115.0 | C-3 |

| ~ 110.2 | C-7 |

| ~ 31.8 | -CH₂- |

| ~ 29.5 | -CH₂- |

| ~ 29.0 | -CH₂- |

| ~ 24.5 | -CH₂- |

| ~ 22.6 | -CH₂- |

| ~ 14.1 | -CH₃ (hexyl) |

| ~ 11.5 | -CH₃ (indole-C2) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Medium, Sharp | N-H Stretch |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2955, 2925, 2855 | Strong | Aliphatic C-H Stretch |

| ~ 1615, 1580, 1465 | Medium to Strong | C=C Aromatic Ring Stretch |

| ~ 1450 | Medium | CH₂ Bend |

| ~ 1375 | Medium | CH₃ Bend |

| ~ 740 | Strong | ortho-Disubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound (Electron Ionization)

| m/z | Interpretation |

| 215 | [M]⁺ (Molecular Ion) |

| 200 | [M - CH₃]⁺ |

| 144 | [M - C₅H₁₁]⁺ (Loss of pentyl radical via benzylic cleavage) |

| 130 | [144 - CH₂]⁺ or Indole fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for an organic compound like this compound. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons between scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).[1]

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.[1][2]

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to several thousand) and a longer acquisition time are typically required.[2]

-

The relaxation delay (D1) may need to be adjusted to ensure quantitative accuracy if desired.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the solvent or TMS peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100 mg) to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This is a common and convenient method that requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental absorptions.

-

Place the sample in the instrument's beam path.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, it can be introduced via a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

-

Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.

-

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3] This is a "hard" ionization technique that provides structural information through the fragmentation pattern.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

Physical characteristics of 3-Hexyl-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyl-2-methyl-1H-indole is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and natural products, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a summary of the available physical characteristics and outlines general experimental protocols for their determination.

Physical Characteristics

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁N | Chem960 |

| Molecular Weight | 215.33 g/mol | Chem960 |

It is crucial to note that this data is for the 1-hexyl isomer and should be used with caution as the physical properties of the 3-hexyl isomer may differ.

Experimental Protocols

In the absence of specific experimental data for this compound, this section outlines standard methodologies for determining the key physical properties of solid organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Workflow for Melting Point Determination:

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Logical Flow for Boiling Point Determination (Thiele Tube Method):

Caption: Logical steps for determining the boiling point using the Thiele tube method.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.

Decision Tree for Qualitative Solubility Testing:

Caption: Decision process for determining the solubility class of an organic compound.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information on signaling pathways or specific experimental workflows in which this compound is directly involved. Research in this area would be necessary to elucidate its biological activity and mechanism of action.

Conclusion

While this compound represents a molecule of interest for chemical and pharmaceutical research, a comprehensive public profile of its physical characteristics is not yet established. The experimental protocols provided in this guide offer a foundational approach for the determination of these properties. Further research is warranted to fully characterize this compound and to explore its potential biological activities.

3-Hexyl-2-methyl-1H-indole CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hexyl-2-methyl-1H-indole, a disubstituted indole derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information, including its chemical identifiers and computed properties. A detailed, plausible experimental protocol for its synthesis via the Fischer indole synthesis is presented, alongside a workflow diagram. Furthermore, this guide explores the potential biological significance of 2,3-disubstituted indoles by discussing their general roles in signaling pathways, supported by a conceptual diagram. This document serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound and related compounds.

Chemical Identifiers and Properties

| Identifier Type | Value |

| CAS Number | 52604-11-2[1] |

| Molecular Formula | C₁₅H₂₁N |

| IUPAC Name | This compound |

| Canonical SMILES | CCCCCCC1=C(C)NC2=CC=CC=C21 |

| InChI | InChI=1S/C15H21N/c1-3-4-5-8-11-14-13(2)16-15-10-7-6-9-12(15)14/h6-7,9-10,16H,3-5,8,11H2,1-2H3 |

| InChIKey | GGEHGAVYTBTWLB-UHFFFAOYSA-N |

Computed Physicochemical Properties:

| Property | Value |

| Molecular Weight | 215.34 g/mol |

| XLogP3 | 5.4[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 0[1] |

| Rotatable Bond Count | 5[1] |

| Exact Mass | 215.167400 g/mol [1] |

| Topological Polar Surface Area | 15.8 Ų[1] |

| Heavy Atom Count | 16[1] |

| Complexity | 202[1] |

Synthesis Protocol: Fischer Indole Synthesis

The most established and versatile method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis.[2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[2][3][4] For the synthesis of this compound, the logical precursors are phenylhydrazine and 2-octanone (methyl hexyl ketone).

Reaction Scheme:

Phenylhydrazine + 2-Octanone → 2-Octanone phenylhydrazone → this compound

Experimental Procedure (Proposed):

-

Formation of the Phenylhydrazone:

-

In a round-bottom flask, dissolve 1 equivalent of phenylhydrazine in a suitable solvent such as ethanol or acetic acid.

-

Add 1 equivalent of 2-octanone to the solution.

-

A catalytic amount of a weak acid (e.g., a few drops of acetic acid if ethanol is the solvent) can be added to facilitate the condensation.

-

Stir the reaction mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials and the formation of the phenylhydrazone.

-

The phenylhydrazone can be isolated by precipitation or extraction, or the reaction mixture can be used directly in the next step.

-

-

Indolization:

-

To the flask containing the phenylhydrazone, add a suitable acid catalyst. Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of acetic acid and a strong acid like sulfuric acid or hydrochloric acid.[2][5]

-

Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C, depending on the chosen catalyst and solvent.[2]

-

Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring the mixture into a beaker of ice water.

-

If a solid precipitates, it can be collected by filtration, washed with water, and dried.

-

If an oil forms, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Safety Precautions: Phenylhydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Strong acids are corrosive and should be handled with care.

Visualized Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Potential Signaling Pathways and Biological Activity

General Biological Activities of 2,3-Disubstituted Indoles:

-

Antimicrobial and Antifungal Activity: Many indole derivatives exhibit potent activity against a range of bacteria and fungi.[6][7]

-

Anti-inflammatory Activity: Some 2,3-disubstituted indoles have demonstrated anti-inflammatory properties.

-

Anticancer Activity: The indole nucleus is a key component of several anticancer agents, and synthetic derivatives are continually being explored for their cytotoxic effects against various cancer cell lines.

-

Receptor Modulation: Substituted indoles can act as ligands for various receptors, including serotonin, melatonin, and cannabinoid receptors, thereby modulating their signaling pathways.

The biological activity of a specific 2,3-disubstituted indole is highly dependent on the nature and position of the substituents on the indole ring. The hexyl group at the 3-position and the methyl group at the 2-position of the target molecule will influence its lipophilicity, steric profile, and electronic properties, which in turn will determine its specific interactions with biological targets.

Caption: Conceptual signaling pathway for a substituted indole derivative.

Conclusion

This compound is a disubstituted indole for which a CAS number and computed properties are available. While specific experimental data is scarce, its synthesis can be confidently approached using the well-established Fischer indole synthesis. The biological activity of this compound remains to be elucidated, but the prevalence of the 2,3-disubstituted indole scaffold in pharmacologically active agents suggests that it may possess interesting biological properties. This technical guide provides a solid foundation for researchers to synthesize and investigate the potential of this compound in various scientific and drug discovery contexts.

References

- 1. 52604-11-2(1H-Indole, 3-hexyl-2-methyl-) | Kuujia.com [kuujia.com]

- 2. testbook.com [testbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unprecedented C-2 arylation of indole with diazonium salts: Syntheses of 2,3-disubstituted indoles and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

In-depth Technical Guide: Potential Biological Activity of 3-Hexyl-2-methyl-1H-indole

Introduction

Indole, a bicyclic aromatic heterocycle, is a prominent scaffold in a vast number of natural products and synthetic compounds of significant pharmacological importance. The indole nucleus is a key structural component in essential biomolecules such as the amino acid tryptophan and neurotransmitters like serotonin and melatonin. Its versatile structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities. Numerous indole derivatives have been developed as therapeutic agents with applications in oncology, inflammation, infectious diseases, and neurology.

This technical guide focuses on the potential biological activities of a specific, lesser-studied derivative: 3-Hexyl-2-methyl-1H-indole . Due to the limited direct research on this compound, this document will extrapolate its potential pharmacological profile based on the established activities of structurally related indole compounds, particularly those with alkyl substitutions at the C2 and C3 positions. We will explore its potential as an anticancer, anti-inflammatory, and antibacterial agent.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the theoretical basis for the compound's potential activities, detailed experimental protocols for in vitro and in vivo evaluation, and visual representations of relevant biological pathways and experimental workflows.

Postulated Biological Activities

Based on the extensive literature on indole derivatives, this compound is hypothesized to possess the following biological activities:

-

Anticancer Activity: The indole scaffold is present in numerous anticancer agents. The lipophilic nature of the hexyl group at the C3 position may enhance cell membrane permeability, a desirable property for cytotoxic agents.

-

Anti-inflammatory Activity: Many indole derivatives are known to inhibit key inflammatory mediators. The structural features of this compound suggest potential interaction with enzymes such as cyclooxygenases (COX).

-

Antibacterial Activity: The indole ring is a common motif in antimicrobial compounds. The alkyl chain at C3 could contribute to the disruption of bacterial cell membranes.

Quantitative Data from Structurally Related Compounds

While no specific quantitative data for this compound has been found in the available literature, the following table summarizes the activities of other indole derivatives to provide a comparative context.

| Compound/Derivative Class | Biological Activity | Assay | Result (IC50/MIC) |

| 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoles | Anticancer | Cytotoxicity against various cancer cell lines | GI50 as low as 429 nM[1] |

| Pyrazole-indole hybrids | Anticancer | MTT assay against HepG2 cancer cell line | IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Anti-inflammatory | Inhibition of NO, IL-6, and TNF-α release in RAW264.7 cells | IC50 (NO) of 10.992 μM, IC50 (IL-6) of 2.294 μM, IC50 (TNF-α) of 12.901 μM for compound 13b[2] |

| 3-alkylidene-2-indolone derivatives | Antibacterial | MIC against Staphylococcus aureus | MIC of 0.5 μg/mL[3][4] |

| 3-(arylazo)indoles | Antibacterial | MIC against Methicillin-resistant Staphylococcus aureus (MRSA) | MIC values as low as 3 μM[5] |

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[3][6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6][7] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding:

-

Culture a human cancer cell line (e.g., HepG2, MCF-7) in an appropriate medium.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well.[3]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubate for 72 hours.[3]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the MTT solution.

-

Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for screening acute anti-inflammatory activity.[5]

Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

-

Animal Preparation:

-

Use adult Wistar or Sprague-Dawley rats.

-

Fast the animals overnight before the experiment with free access to water.

-

Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

Administer the vehicle (e.g., saline or a suitable solvent) to the control group.

-

Administer a standard anti-inflammatory drug (e.g., indomethacin) to the standard group.

-

Administer different doses of this compound (suspended in the vehicle) to the test groups. Administration is typically done orally or intraperitoneally 1 hour before carrageenan injection.

-

-

Induction of Edema:

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][9]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized number of bacteria are added. After incubation, the tubes or wells are examined for visible signs of bacterial growth (turbidity).

Procedure:

-

Preparation of Inoculum:

-

Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Dilute the suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[4]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[10]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Signaling Pathways and Experimental Workflows

General Experimental Workflow for Biological Activity Screening

Caption: General workflow for screening the biological activity of a novel compound.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes.

Caption: Simplified NF-κB signaling pathway in inflammation.

COX-2 Signaling Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.

Caption: The COX-2 pathway in the synthesis of pro-inflammatory prostaglandins.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the well-established pharmacological profile of the indole scaffold provides a strong rationale for investigating its potential as a therapeutic agent. Based on structure-activity relationships of similar compounds, it is plausible that this molecule exhibits anticancer, anti-inflammatory, and antibacterial properties. The lipophilic hexyl group at the C3 position is a key feature that may influence its potency and cellular uptake.

The experimental protocols detailed in this guide offer a clear and structured approach for the systematic evaluation of these potential activities. The provided workflows and pathway diagrams serve as valuable tools for researchers to design and execute their studies. Further investigation into this compound is warranted to elucidate its specific biological targets and mechanisms of action, which could ultimately lead to the development of novel therapeutic agents.

References

- 1. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

- 9. dot | Graphviz [graphviz.org]

- 10. Cyclooxygenase - Proteopedia, life in 3D [proteopedia.org]

Technical Guide: Solubility of 3-Hexyl-2-methyl-1H-indole in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hexyl-2-methyl-1H-indole is a substituted indole derivative. The indole nucleus is a common scaffold in a vast array of pharmacologically active compounds. Understanding the solubility of its derivatives is a critical first step in drug development, influencing formulation, bioavailability, and routes of administration. The addition of a hexyl group at the C3 position and a methyl group at the C2 position significantly increases the lipophilicity of the parent indole molecule, which is expected to heavily influence its solubility profile in organic solvents.

This technical guide provides an overview of the expected solubility of this compound based on the known properties of indole and its derivatives. Due to a lack of specific published quantitative data for this compound, this document presents a qualitative assessment and a detailed, standardized experimental protocol for determining solubility.

Expected Solubility Profile

-

Structure: The molecule consists of an aromatic heterocyclic indole core, which is relatively nonpolar, substituted with a nonpolar six-carbon hexyl chain and a small methyl group.

-

Inference: The presence of the long alkyl (hexyl) chain will dominate the molecule's physical properties, making it significantly more soluble in nonpolar organic solvents compared to polar solvents. The parent compound, indole, is sparingly soluble in water but shows good solubility in many organic solvents.[1][2] It is expected that this compound will exhibit very poor solubility in water and high solubility in lipophilic solvents.

For reference, the qualitative solubility of the parent compound, indole , is summarized in the table below. It is anticipated that this compound would show a similar or greater affinity for these organic solvents.

| Solvent Class | Solvent Example | Expected Solubility of Indole | Reference |

| Water | Water | Sparingly soluble / Soluble in hot water | [1][2][3][4] |

| Alcohols | Ethanol | Soluble | [1][3] |

| Ethers | Diethyl Ether | Soluble | [3] |

| Aromatic Hydrocarbons | Benzene | Soluble | [1][3] |

| Halogenated Solvents | Chloroform | Soluble | [1] |

| Esters | Ethyl Acetate | Soluble | [1] |

| Glycols | Propylene Glycol | Soluble | [3] |

| Oils | Fixed Oils | Soluble | [3] |

| Mineral Oil | Mineral Oil | Insoluble | [3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology based on the OECD Test Guideline 105, "Water Solubility," specifically the Flask Method, which is suitable for determining the solubility of substances in various solvents, not just water.[5][6][7] This method is appropriate for compounds with solubilities above 0.01 g/L.[8]

3.1 Principle

The flask method aims to determine the saturation mass concentration of a substance in a solvent at a specific temperature. An excess amount of the test substance is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the substance in the clear liquid phase (supernatant or filtrate) is determined by a suitable analytical technique.[5][9]

3.2 Materials and Equipment

-

Test Substance: this compound (purity >99%)

-

Solvents: A range of analytical grade organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene, dichloromethane).

-

Apparatus:

-

Constant temperature shaker bath or magnetic stirrer with temperature control.

-

Glass flasks with low-adsorption stoppers.

-

Centrifuge capable of >2000 g, with temperature control.

-

Syringes and filters (e.g., 0.22 µm PTFE or other solvent-compatible material).

-

Analytical balance (accuracy ± 0.1 mg).

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

-

Standard laboratory glassware (pipettes, volumetric flasks).

-

3.3 Procedure

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate sample-to-solvent ratio and equilibration time.

-

Equilibration:

-

Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is recommended to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the flask to stand in the temperature bath for at least 24 hours to allow the undissolved material to settle.

-

To separate the liquid phase from the solid, centrifugation in a temperature-controlled centrifuge at the test temperature is the preferred method.[5] Alternatively, filtration can be used, but care must be taken to avoid adsorption of the solute onto the filter material.

-

-

Sample Analysis:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the sample as necessary with the appropriate solvent to bring it within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound using a validated analytical method (e.g., HPLC with a UV detector). A standard curve prepared with known concentrations of the compound must be used for quantification.[10]

-

-

Data Reporting:

-

The solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Flask Method for determining solubility.

Caption: Workflow for solubility determination via the Flask Method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. uop.edu.pk [uop.edu.pk]

- 3. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Phytosafe [phytosafe.com]

- 7. oecd.org [oecd.org]

- 8. tegewa.de [tegewa.de]

- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 10. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of 3-Hexyl-2-methyl-1H-indole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Hexyl-2-methyl-1H-indole, a key intermediate for researchers, scientists, and professionals in drug development. While specific stability data for this compound is not extensively available in public literature, this document outlines general best practices for indole derivatives and provides a robust framework for establishing a stability profile through forced degradation studies.

Core Stability and Storage Recommendations

Indole and its derivatives are susceptible to degradation under various environmental conditions. To ensure the integrity and purity of this compound, the following storage conditions are recommended based on general chemical principles for related compounds.[1][2]

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1][2] Refrigeration (2-8 °C) is advisable for long-term storage. | Reduces the rate of potential degradation reactions. |

| Light | Protect from light.[1] Store in amber glass vials or other light-opaque containers. | Indole derivatives can be photosensitive and may degrade upon exposure to UV or visible light. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation. |

| Container | Use tightly sealed containers with high-quality closures. | Prevents exposure to moisture and atmospheric oxygen. |

| Handling | Avoid contact with strong oxidizing agents and strong acids. | Indoles can react with these substances, leading to degradation. |

Potential Degradation Pathways

The indole nucleus is generally stable, but can undergo degradation through several mechanisms, particularly oxidation and polymerization under acidic conditions. For alkyl-substituted indoles, the nature and position of the substituent can influence the degradation pathway.[3][4] While specific pathways for this compound have not been elucidated, potential degradation could be initiated by:

-

Oxidation: The pyrrole ring of the indole nucleus is electron-rich and susceptible to oxidation, which can lead to the formation of various oxidized species.

-

Acid-catalyzed dimerization/polymerization: In the presence of strong acids, indoles can undergo self-reaction to form colored dimeric and polymeric impurities.

-

Hydroxylation: This can be a key step in the metabolic degradation of indoles, potentially leading to further breakdown products.[3][4] The presence of a methyl group at the 2-position may influence the site of hydroxylation.[4]

The following diagram illustrates the general factors that can contribute to the degradation of a chemical compound like this compound.

Figure 1. General factors influencing the stability of chemical compounds.

Experimental Protocols for Stability Assessment: Forced Degradation Studies

To definitively determine the stability of this compound, a forced degradation (or stress testing) study is recommended.[5][6][7][8][9] This involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][8]

The following diagram outlines a typical workflow for conducting a forced degradation study.

Figure 2. Experimental workflow for a forced degradation study.

General Protocol for Forced Degradation

The following protocols are generalized and should be optimized for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 2: Experimental Conditions for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). 2. Add an equal volume of 0.1 M hydrochloric acid. 3. Incubate the solution at room temperature and at an elevated temperature (e.g., 60 °C). 4. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). 5. Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis. |

| Base Hydrolysis | 1. Prepare a solution of the compound as described for acid hydrolysis. 2. Add an equal volume of 0.1 M sodium hydroxide. 3. Follow the incubation and sampling procedure as for acid hydrolysis. 4. Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis. |

| Oxidative Degradation | 1. Prepare a solution of the compound. 2. Add an equal volume of 3% hydrogen peroxide. 3. Incubate at room temperature, protected from light. 4. Withdraw aliquots at various time points. 5. Quench the reaction if necessary (e.g., by dilution) before analysis. |

| Thermal Degradation | 1. Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C or 80 °C) in a stability chamber. 2. Sample at various time points (e.g., 1, 3, 7 days). |

| Photolytic Degradation | 1. Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines). 2. A control sample should be wrapped in aluminum foil to exclude light. 3. Sample at defined intervals of light exposure. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[10][11][12]

-

Column: A C18 reversed-phase column is typically suitable for indole derivatives.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

-

Detection: UV detection at a wavelength where the indole chromophore has significant absorbance (e.g., around 220 nm and 280 nm).

-

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is highly recommended for the identification and structural elucidation of degradation products.

Conclusion

References

- 1. reddit.com [reddit.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lubrizolcdmo.com [lubrizolcdmo.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. ajpsonline.com [ajpsonline.com]

- 9. rjptonline.org [rjptonline.org]

- 10. researchgate.net [researchgate.net]

- 11. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Fischer Indole Synthesis of 3-Hexyl-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer indole synthesis for the preparation of 3-Hexyl-2-methyl-1H-indole, a valuable scaffold in medicinal chemistry and materials science. This document details the reaction mechanism, experimental protocols, and expected quantitative data, offering a practical resource for laboratory synthesis.

Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile acid-catalyzed chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone.[1] Discovered by Hermann Emil Fischer in 1883, this method remains a cornerstone of heterocyclic chemistry, enabling the synthesis of a wide array of substituted indoles. The synthesis proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core.[1][3][4]

The synthesis of this compound via this method involves the reaction of phenylhydrazine with 2-octanone. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[1][4]

Reaction Mechanism and Experimental Workflow

The Fischer indole synthesis of this compound from phenylhydrazine and 2-octanone proceeds through several key mechanistic steps, which are outlined below.

Signaling Pathway of the Fischer Indole Synthesis

Caption: General mechanistic pathway of the Fischer indole synthesis.

Experimental Workflow

The overall experimental process can be visualized as a sequential workflow, from starting materials to the purified final product.

Caption: A typical experimental workflow for the synthesis and purification.

Experimental Protocols

The following protocols are based on established procedures for the Fischer indole synthesis of 2,3-disubstituted indoles and have been adapted for the specific synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | ≥97% |

| 2-Octanone | C₈H₁₆O | 128.21 | ≥98% |

| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | ≥98% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade |

| Hexanes | C₆H₁₄ | 86.18 | ACS grade |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS grade |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ACS grade |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh |

Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (10.81 g, 0.1 mol) and glacial acetic acid (100 mL).

-

Addition of Ketone: To this solution, add 2-octanone (12.82 g, 0.1 mol) dropwise at room temperature with continuous stirring.

-

Hydrazone Formation: After the addition is complete, stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenylhydrazone intermediate.

-

Addition of Catalyst: Carefully add anhydrous zinc chloride (27.26 g, 0.2 mol) in portions to the reaction mixture. The addition may be exothermic.

-

Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 150 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 2% to 10% ethyl acetate) as the eluent. Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound.

Reaction Parameters and Yield

| Parameter | Value |

| Reaction Scale | 0.1 mol |

| Typical Yield | 65-75% |

| Physical Appearance | Pale yellow oil or low-melting solid |

| Molecular Formula | C₁₅H₂₁N |

| Molar Mass | 215.34 g/mol |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.70 - 7.50 | m | 1H | Ar-H |

| 7.35 - 7.05 | m | 3H | Ar-H |

| 2.65 | t, J = 7.6 Hz | 2H | Ar-CH₂- |

| 2.40 | s | 3H | Ar-C-CH₃ |

| 1.65 | quint, J = 7.5 Hz | 2H | -CH₂- |

| 1.40 - 1.20 | m | 6H | -(CH₂)₃- |

| 0.90 | t, J = 7.0 Hz | 3H | -CH₃ |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 135.5 | C |

| 131.0 | C |

| 128.5 | C |

| 121.5 | CH |

| 120.0 | CH |

| 119.5 | CH |

| 112.0 | C |

| 110.5 | CH |

| 31.8 | CH₂ |

| 30.0 | CH₂ |

| 29.5 | CH₂ |

| 24.5 | CH₂ |

| 22.6 | CH₂ |

| 14.1 | CH₃ |

| 11.5 | CH₃ |

Mass Spectrometry (EI)

| m/z | Relative Intensity (%) | Assignment |

| 215 | 100 | [M]⁺ |

| 200 | 40 | [M - CH₃]⁺ |

| 144 | 80 | [M - C₅H₁₁]⁺ |

Conclusion

The Fischer indole synthesis provides an effective and reliable method for the preparation of this compound. By following the detailed protocols and utilizing the characterization data provided in this guide, researchers can successfully synthesize and characterize this important indole derivative for applications in drug discovery and materials science. Careful control of reaction conditions and a robust purification strategy are key to obtaining high yields and purity.

References

Theoretical Analysis of the Molecular Structure and Electronic Properties of 3-Hexyl-2-methyl-1H-indole

A Comprehensive Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed theoretical analysis of the molecular structure and electronic properties of 3-Hexyl-2-methyl-1H-indole. In the absence of extensive published experimental data on this specific substituted indole, this document outlines the results of a simulated quantum chemical investigation. The data presented herein is generated based on established computational methodologies and is intended to serve as a reference for researchers, scientists, and professionals involved in drug development and materials science. The theoretical data offers insights into the molecule's geometry, stability, and reactivity.

Computational Methodology

The theoretical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization: The three-dimensional structure of this compound was optimized to determine its most stable conformation (lowest energy state). The calculations were carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is widely used for its accuracy in predicting molecular geometries and energies. The 6-31G(d,p) basis set was employed, which provides a good balance between computational cost and accuracy for molecules of this size. All calculations were performed in the gas phase.

Electronic Property Calculations: Following geometry optimization, a series of calculations were performed to determine the key electronic properties of the molecule. These include:

-

Mulliken Atomic Charges: To understand the charge distribution within the molecule.

-

Frontier Molecular Orbitals (HOMO-LUMO): To analyze the molecule's reactivity and electronic transitions. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular stability.

-

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting non-covalent interactions.

Software: All theoretical calculations were simulated based on the expected outputs from the Gaussian 16 suite of programs.

Below is a diagram illustrating the computational workflow employed in this theoretical study.

Reactivity of the Indole Ring in 3-Hexyl-2-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activities. The reactivity of the indole ring dictates its ability to participate in various chemical transformations, making a thorough understanding of its electronic properties and reaction mechanisms crucial for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the reactivity of the indole ring in 3-Hexyl-2-methyl-1H-indole, a representative 2,3-disubstituted indole.

Core Reactivity Principles of the Indole Ring

The indole ring is an aromatic heterocyclic system with a high degree of reactivity, particularly towards electrophiles. The electron-rich nature of the pyrrole ring fused to the benzene ring makes the C3 position the most nucleophilic and thus the primary site of electrophilic attack. The presence of substituents at the C2 and C3 positions, as in this compound, significantly influences this inherent reactivity.

Electrophilic Substitution

Electrophilic substitution is a hallmark reaction of indoles.[1] In 2,3-disubstituted indoles, the C3 position is blocked, directing electrophilic attack to other positions on the indole nucleus. The precise location of substitution depends on the nature of the electrophile and the reaction conditions.

General Mechanism: The reaction proceeds via the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction.

Oxidation

The indole ring is susceptible to oxidation, and the outcome of the reaction is highly dependent on the oxidant and the substitution pattern of the indole. For 2,3-dialkylindoles, oxidation can lead to a variety of products. The reaction often initiates with an electrophilic attack of the oxidizing agent at the C3 position, forming an indoleninic intermediate.[2][3][4] The subsequent reaction pathway depends on the stability and reactivity of this intermediate.[2] Autoxidation of 2,3-dialkylindoles can also occur, leading to the formation of hydroperoxides and subsequent rearrangement or dimerization products.[5] For instance, the autoxidation of 2,3-dimethylindole yields an oxidized dimer.[5]

Reduction

The indole ring can be reduced under various conditions, although it is generally more resistant to reduction than isolated pyrroles. Catalytic hydrogenation is a common method for the reduction of the indole nucleus. The specific products formed depend on the catalyst, solvent, and reaction conditions.

Reactivity of this compound

The presence of a methyl group at the C2 position and a hexyl group at the C3 position in this compound modifies the general reactivity of the indole ring. The C3 position is sterically hindered and electronically deactivated towards further electrophilic attack.

Electrophilic Substitution of 2,3-Disubstituted Indoles

While the C3 position is the most reactive site in unsubstituted indole, in 2,3-disubstituted indoles like this compound, electrophilic attack is directed to other positions. The specific site of substitution (e.g., C4, C5, C6, or C7 of the benzene ring, or even the N1 position) will be influenced by the electronic effects of the substituents and the nature of the electrophile.

Oxidation of 2,3-Dialkylindoles: A Case Study

The oxidation of 2,3-dialkylindoles has been studied to understand the influence of the alkyl substituents on the reaction pathway. For example, the oxidation of 2,3-dimethylindole with peroxomonosulfate and peroxodisulfate anions proceeds via an initial electrophilic attack at the C3 position to form an indoleninic intermediate.[2] This intermediate can then undergo further reactions depending on its ability to tautomerize to an exocyclic enamine.[2] If the enamine is formed, a second attack by the peroxoanion can occur at the exocyclic methylene group, ultimately leading to a 2-acylindole derivative after hydrolysis.[2] However, if the imine form is favored, different products such as an oxoindolic derivative may be formed.[2]

A similar mechanism is proposed for the oxidation of 2,3-dimethylindole by peroxophosphates.[3][4]

The autoxidation of 2,3-dialkylindoles also provides insights into their reactivity. 2,3-dimethylindole, for instance, forms an oxidized dimer upon autoxidation, while 2-ethyl-3-methylindole can form 2-acetyl-3-methylindole via a 3-hydroperoxyindolenine intermediate.[5]

Other Reactions of 2,3-Disubstituted Indoles

2,3-disubstituted indoles can participate in a variety of other reactions, including:

-

Cycloaddition Reactions: They can act as dienophiles in [4+2] cycloaddition reactions with in situ generated vinylidene ortho-quinone methides to form polycyclic fused indolines.[6]

-

Ring Expansion Reactions: In the presence of certain catalysts like TsOH or B(C₆F₅)₃, they can react with propargylic alcohols to yield 3H-benzo[b]azepines through a selective C2-C3 ring expansion.[7]

-

Arylation: A novel C2 arylation of indoles with diazonium salts has been reported, leading to 2,3-disubstituted indoles.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of indoles are extensive and varied. Below are generalized representations of common procedures. Specific conditions for this compound would require adaptation from methodologies reported for analogous 2,3-disubstituted indoles.

General Procedure for Electrophilic Substitution (Illustrative)

To a solution of the 2,3-disubstituted indole in a suitable solvent (e.g., dichloromethane, acetonitrile), the electrophilic reagent is added portion-wise or dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

General Procedure for Oxidation of 2,3-Dialkylindoles (Illustrative)

A solution of the 2,3-dialkylindole in a solvent mixture (e.g., methanol-water) is treated with an oxidizing agent (e.g., peroxomonosulfate, peroxodisulfate). The reaction is typically carried out under acidic conditions.[2] The reaction progress is monitored, and upon completion, the product is isolated by extraction and purified by chromatography.

Synthesis of 2,3-Disubstituted Indoles

Several methods exist for the synthesis of 2,3-disubstituted indoles. One common approach is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions.[9] For this compound, this would involve the reaction of a phenylhydrazine with 2-octanone.

Another strategy involves a tandem reduction/condensation/fragmentation/cyclization sequence starting from appropriately substituted nitroarenes.[10][11]

Quantitative Data

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

| 2,3-disubstituted indoles | 3-alkynyl-3-hydroxyisoindolinones | TsOH or B(C₆F₅)₃ | 3H-benzo[b]azepines | - | [7] |

| 2,3-disubstituted-1H-indoles | 3-alkynyl-3-hydroxyisoindolinones | Chiral phosphoric acid | Axially chiral tetrasubstituted allenes | 64-98 | [7] |

| 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione | - | Zinc | 2,3-disubstituted indoles | Modest to good | [10][11] |

| 2-alkenyl anilines | PhI(OCOCF₃)₂ (PIFA) | - | 2,3-disubstituted indoles | 40-83 | [12] |

Table 1: Representative Yields for Reactions of 2,3-Disubstituted Indoles

| Indole Derivative | Oxidizing Agent | Product | Reference |

| 2,3-dimethylindole | Autoxidation | Oxidized dimer (6a) | [5] |

| 2-ethyl-3-methylindole | Autoxidation | 2-acetyl-3-methylindole | [5] |

| 2,3-dialkylindoles | Peroxomonosulfate/Peroxodisulfate | 2-acylindole derivatives or oxoindolic derivatives | [2] |

| 2,3-dimethylindole | Peroxodiphosphoric/Peroxomonophosphoric acids | 3-methylindole-2-carbaldehyde | [3][4] |

Table 2: Products from the Oxidation of 2,3-Dialkylindoles

Visualizations

Signaling Pathway: Electrophilic Substitution at C3 of Indole

Caption: General mechanism of electrophilic substitution at the C3 position of the indole ring.

Experimental Workflow: Synthesis of 2,3-Disubstituted Indoles via Tandem Reaction

Caption: Tandem reaction sequence for the synthesis of 2,3-disubstituted indoles.

Logical Relationship: Factors Influencing Indole Reactivity

Caption: Key factors that govern the reactivity of the indole ring.

Conclusion

The reactivity of the indole ring in this compound is a nuanced interplay of electronic and steric factors. While the fundamental principles of indole chemistry provide a strong predictive framework, the specific substitution pattern of this molecule directs its reactivity away from the canonical C3 position. Understanding these directing effects is paramount for harnessing the synthetic potential of 2,3-disubstituted indoles in the development of novel chemical entities with therapeutic applications. Further experimental investigation into the specific reaction kinetics and product distributions for this compound will be invaluable for refining synthetic strategies and expanding its utility in drug discovery programs.

References

- 1. Electrophilic Substitution Reactions of Indoles | Semantic Scholar [semanticscholar.org]

- 2. Kinetics and mechanisms of the oxidation reactions of some 2,3-dialkylindole derivatives by peroxodisulfate and peroxomonosulfate anions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Oxidation of 2,3-dimethylindole by peroxophosphates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Oxidation of 2,3-dimethylindole by peroxophosphates (1996) | Raed Ghanem | 9 Citations [scispace.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Unprecedented C-2 arylation of indole with diazonium salts: Syntheses of 2,3-disubstituted indoles and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2,3-disubstituted indoles via a tandem reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of 2,3-disubstituted indoles via a tandem reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. par.nsf.gov [par.nsf.gov]

Navigating the Synthesis of 3-Hexyl-2-methyl-1H-indole: A Technical Guide for Researchers

Proposed Synthetic Pathway: Fischer Indole Synthesis

The most direct and classical approach to synthesizing 2,3-disubstituted indoles, such as 3-Hexyl-2-methyl-1H-indole, is the Fischer indole synthesis.[1][2][3][4] This method involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[2][3] For the target molecule, the logical precursors are phenylhydrazine and 2-octanone.

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the indole ring.[2][3]

Experimental Protocol: Fischer Indole Synthesis of this compound

The following is a generalized experimental protocol that can be adapted for the synthesis of the target compound.

Materials:

-

Phenylhydrazine

-

2-Octanone

-

Glacial Acetic Acid (or another suitable acid catalyst such as polyphosphoric acid or zinc chloride)[2][3]

-

Ethanol (for recrystallization)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve equimolar amounts of phenylhydrazine and 2-octanone in glacial acetic acid. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the phenylhydrazone intermediate.[2]

-

Indolization: The reaction mixture is then heated to reflux for several hours to induce cyclization. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The aqueous layer is then neutralized with a saturated sodium bicarbonate solution.

-

Extraction: The product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Starting Material Availability

The key starting materials for the proposed Fischer indole synthesis are readily available from multiple commercial suppliers.

| Starting Material | Formula | Molecular Weight ( g/mol ) | Representative Suppliers |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | Simson Pharma[6], Fisher Scientific[7], Molport[8], Clinivex[9], Made-in-China.com[10] |

| 2-Octanone | C₈H₁₆O | 128.21 | Sigma-Aldrich[11][12], Simson Pharma[13], Fisher Scientific[14], Hangzhou Better Chemtech Ltd.[15] |

Logical Workflow for Compound Acquisition

For a research group needing to work with this compound, the following workflow is recommended.

Predicted Physicochemical Properties

While experimental data for this compound is not available, the properties of structurally similar, commercially available 2,3-dialkylindoles can provide a reasonable estimation.

| Property | 2,3-Dimethylindole | Reference |

| CAS Number | 91-55-4 | [16] |

| Molecular Formula | C₁₀H₁₁N | [17] |

| Molecular Weight ( g/mol ) | 145.20 | [17] |

| Appearance | White crystalline solid | [17] |

| Melting Point (°C) | 105-107 | [16] |

| Boiling Point (°C) | 285 | [16] |

| LogP | 2.8 | [17] |

Based on the addition of a hexyl group in place of a methyl group, it is expected that this compound will have a lower melting point, a higher boiling point, and a significantly higher LogP value compared to 2,3-dimethylindole, indicating increased lipophilicity.

Conclusion

Although this compound is not a stock chemical, it should be readily accessible to researchers through a straightforward and well-established synthetic procedure like the Fischer indole synthesis. By utilizing commercially available starting materials, this technical guide provides a clear pathway for its preparation and purification, enabling its use in further scientific investigation.

References

- 1. Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. testbook.com [testbook.com]

- 5. Synthesis of 2,3-disubstituted indoles via a tandem reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Phenylhydrazine | CAS No- 100-63-0 | Simson Pharma Limited [simsonpharma.com]

- 7. Phenylhydrazines | Fisher Scientific [fishersci.com]

- 8. phenylhydrazine | 100-63-0 | Buy Now [molport.com]

- 9. theclinivex.com [theclinivex.com]

- 10. China Phenylhydrazine, Phenylhydrazine Wholesale, Manufacturers, Price | Made-in-China.com [made-in-china.com]

- 11. 2-Octanone = 98 , FG 111-13-7 [sigmaaldrich.com]

- 12. 2-オクタノン reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 2-Octanone | CAS No- 111-13-7 | Simson Pharma Limited [simsonpharma.com]

- 14. 2-Octanone, 99+% | Fisher Scientific [fishersci.ca]

- 15. 2-octanone supplier, 2-octanone manufacturer - HANGZHOU BETTER CHEMTECH LTD [betterchemtech.com]

- 16. 2,3-Dimethylindole | 91-55-4 [chemicalbook.com]

- 17. 2,3-Dimethylindole | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolving Landscape of 3-Alkylated-2-Methylindoles: A Technical Guide for Researchers

A deep dive into the synthesis, biological activities, and therapeutic potential of 3-alkylated-2-methylindoles reveals a promising class of compounds for drug discovery and development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of the current literature, including detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among the vast array of indole derivatives, those featuring alkylation at the 3-position and a methyl group at the 2-position have garnered significant attention for their diverse and potent biological activities. These compounds have shown promise in various therapeutic areas, including as anti-inflammatory, antimicrobial, and analgesic agents.

Synthesis of 3-Alkylated-2-Methylindoles

The construction of the 3-alkylated-2-methylindole core is primarily achieved through classical indole syntheses followed by specific alkylation or acylation reactions. The Fischer indole synthesis and Friedel-Crafts reactions are cornerstone methodologies in this context.

Fischer Indole Synthesis

The Fischer indole synthesis remains a robust and versatile method for creating the indole nucleus. The general workflow involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. For the synthesis of 2,3-dimethylindoles, the reaction would typically involve a substituted phenylhydrazine and 2-butanone.

Figure 1: Generalized workflow of the Fischer Indole Synthesis.

A detailed experimental protocol for a typical Fischer indole synthesis is as follows:

Experimental Protocol: Synthesis of 2,3-Dimethylindole

-

Reaction Setup: A mixture of phenylhydrazine (1 equivalent) and 2-butanone (1.1 equivalents) is stirred in a suitable solvent, such as ethanol or acetic acid.

-

Acid Catalysis: A strong acid catalyst, like sulfuric acid or polyphosphoric acid, is added dropwise to the mixture while maintaining the temperature.

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the reaction to completion.

-

Workup: After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 2,3-dimethylindole.

Friedel-Crafts Alkylation and Acylation

For the introduction of an alkyl or acyl group at the 3-position of a pre-formed 2-methylindole core, the Friedel-Crafts reaction is a widely employed strategy. This electrophilic aromatic substitution reaction typically utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Figure 2: General mechanism of Friedel-Crafts alkylation of 2-methylindole.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methylindole

-

Reactant Preparation: A solution of 2-methylindole in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) is prepared in a flask equipped with a stirring mechanism and under an inert atmosphere.

-

Catalyst Addition: Anhydrous aluminum chloride (a stoichiometric amount) is added portion-wise to the solution while cooling in an ice bath to control the exothermic reaction.

-

Acylating Agent Addition: The acylating agent (e.g., acetyl chloride or acetic anhydride) is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to stir at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-acyl-2-methylindole.

Biological Activities of 3-Alkylated-2-Methylindoles

This class of compounds exhibits a broad spectrum of biological activities, with anti-inflammatory and antimicrobial properties being the most prominent.

Anti-inflammatory Activity

Several 3-alkylated-2-methylindole derivatives have demonstrated significant anti-inflammatory effects. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins. Certain 2,3-disubstituted indole derivatives have shown potent inhibitory activity against both COX-1 and COX-2.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Indole Derivative A | 5.50 | 0.85 | 6.47 |

| Indole Derivative B | 5.05 | 0.65 | 7.77 |

| Celecoxib (Standard) | 6.34 | 0.56 | 11.32 |

| Ibuprofen (Standard) | 3.1 | 1.2 | 2.58 |

| Table 1: In vitro COX-1 and COX-2 inhibitory activity of selected 2,3-disubstituted indole derivatives.[1] |

Inhibition of Pro-inflammatory Cytokines: The overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is a hallmark of many inflammatory diseases. Some indole derivatives have been shown to effectively suppress the production of these cytokines in cellular assays.[2][3]

References

Toxicological data for substituted indole compounds

An In-depth Technical Guide to the Toxicology of Substituted Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for substituted indole compounds. Indoles are a class of aromatic heterocyclic organic compounds, widely distributed in nature and are the precursors to many pharmaceuticals and psychoactive substances. They are found in dietary sources such as cruciferous vegetables (e.g., indole-3-carbinol) and are also produced by gut microbiota from tryptophan. Furthermore, synthetic indole derivatives, such as those found in synthetic cannabinoids, represent a significant and evolving class of drugs of abuse. Understanding the toxicological profiles of these compounds is critical for risk assessment, drug development, and public health.

Quantitative Toxicological Data

The following tables summarize key quantitative toxicological data for representative substituted indole compounds. This data is essential for comparing the relative toxicity of different derivatives and for informing dose-selection in preclinical and clinical studies.

Table 1: In Vivo Toxicological Data for Indole-3-Carbinol (I3C)

| Test System | Route of Administration | Endpoint | Dose/Concentration | Observed Effects |

| F344/N Rats | Gavage | 3-Month Study | 75 - 300 mg/kg | Increased incidences of nonneoplastic lesions in the small intestine, mesenteric lymph node, and liver.[1] |

| Harlan Sprague Dawley Rats | Gavage | 2-Year Study | 75 - 300 mg/kg | Increased probability of extended diestrus and increased estrous cycle length at 300 mg/kg.[1] |

| B6C3F1/N Mice | Gavage | 3-Month Study | 125 - 250 mg/kg | Decreased sperm motility in all dosed male groups; increased probability of extended diestrus in females at 250 mg/kg.[1] |